2-Hexyldecan-1-amine

Descripción general

Descripción

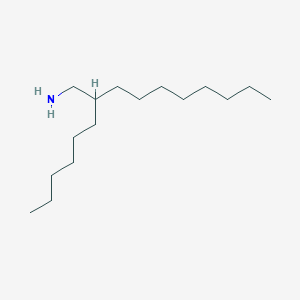

2-Hexyldecan-1-amine is an organic compound with the molecular formula C16H35N. It is a long-chain aliphatic amine, characterized by its clear, colorless to almost colorless liquid form. This compound is used in various chemical reactions and industrial applications due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hexyldecan-1-amine can be synthesized through multiple methods. One common approach involves the reaction of 2-hexyldecanal with ammonia or an amine under hydrogenation conditions. Another method includes the reductive amination of 2-hexyldecanal using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale reductive amination processes. These processes often involve the use of high-pressure hydrogenation reactors and catalysts such as palladium on carbon or platinum oxide to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions

2-Hexyldecan-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Primary amines.

Substitution: Various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

2-Hexyldecan-1-amine is a chemical compound with the molecular formula . It is also identified by the CAS number 62281-05-4 . This compound has a variety of applications, particularly in the fields of gene delivery, organic electronics, and as a component in chemical synthesis. Due to its properties, this compound enhances cellular uptake and transfection efficiency in gene delivery systems and serves as a crucial component in synthesizing organic semiconductors .

Applications in Gene Delivery

Enhancing Cellular Uptake and Transfection: this compound is used to modify cationic polymers to improve their efficiency and safety in delivering nucleic acids into cells . Cationic polymers often suffer from low transfection efficiency and high cytotoxicity, which limits their use as gene carriers. By substituting polyaspartic acid with this compound, the resulting polymers exhibit enhanced cellular uptake and subsequent transfection .

Module-Combinatorial Design: In a study focusing on developing non-viral gene vectors, this compound was used to synthesize multifunctional polymers. These polymers are designed with biodegradable polyaspartic acid as the backbone, modified with three modules to facilitate nucleic acid condensation, cellular uptake, and endosomal escape. The incorporation of this compound contributes to the enhanced transfection activity of these polymers .

Vaccine Development: Research indicates that polymers modified with this compound, when combined with avian encephalomyelitis virus (AEV) plasmid vaccine, can induce robust specific antibody and cellular immune responses in animal models such as mice and chickens. This suggests its potential in developing effective gene delivery vectors for vaccines .

Applications in Organic Electronics

Synthesis of Semiconducting Polymers: this compound is employed in the synthesis of materials for organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices . Lactam-based materials, including those synthesized using this compound, have demonstrated high performance in organic electronics. For instance, polymers incorporating lactam acceptors have achieved power conversion efficiencies (PCE) exceeding 8% in OPV devices .

Improving Hole Mobility: In the development of high-mobility polymer semiconductors, this compound is used to fine-tune the properties of donor polymers. Modifying the side chain length and branching point with this compound can significantly improve the hole mobility () of the resulting polymers. For example, a DPP-based polymer achieved a of 12 through careful optimization of the side chain using this compound .

Chemical Synthesis

Reaction Component: this compound is utilized as a reactant in various chemical syntheses. For example, it is used in palladium-catalyzed reactions to form specific organic compounds. One such reaction involves adding this compound to a mixture of BINAP, , and in p-xylene, followed by stirring at 125 °C to yield the desired product .

Purification and Isolation: After reactions, this compound-containing mixtures are often purified using techniques like column chromatography on silica gel to isolate the desired products .

Mecanismo De Acción

The mechanism of action of 2-Hexyldecan-1-amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hexyldecylamine

- 2-Hexyl-1-decanamine

- 2-n-Hexyldecan-1-amine

Uniqueness

2-Hexyldecan-1-amine is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Compared to other similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Actividad Biológica

2-Hexyldecan-1-amine, also known as hexyl-decan-1-amine, is an aliphatic amine with the molecular formula . This compound has garnered attention in various fields, including pharmaceuticals and biochemistry, due to its unique properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

This compound is a long-chain amine characterized by a branched structure. It is typically a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. The compound's hydrophobic nature allows it to interact effectively with lipid membranes, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : Due to its long hydrophobic chain, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is significant in drug delivery systems where enhanced absorption is desired.

- Solvent Properties : It acts as a solvent for non-polar compounds, facilitating the extraction and transport of various biomolecules within biological systems.

- Drug Interaction : Research indicates that this compound can interact with non-polar acidic drugs, enhancing their extraction from human plasma. This interaction suggests potential applications in pharmacokinetics and drug formulation .

Antimicrobial Activity

Studies have shown that long-chain amines like this compound exhibit antimicrobial properties. They disrupt microbial membranes, leading to cell lysis. This property makes them suitable candidates for use in antimicrobial formulations.

Cytotoxicity

Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, studies on similar aliphatic amines have demonstrated their ability to induce apoptosis in cancer cells through membrane disruption and subsequent signaling pathways .

Drug Delivery Systems

The unique properties of this compound make it an attractive candidate for drug delivery systems. Its ability to enhance the solubility and bioavailability of hydrophobic drugs can lead to improved therapeutic outcomes.

Cosmetic Formulations

Due to its emollient properties, this compound is used in cosmetic formulations to improve skin feel and hydration. Its compatibility with various skin types makes it a versatile ingredient in personal care products.

Study on Drug Extraction

A pivotal study explored the use of this compound in the parallel artificial liquid membrane extraction (PALME) technique for non-polar acidic drugs. The results indicated that this compound significantly improved the extraction efficiency from human plasma compared to traditional solvents .

Cytotoxicity Evaluation

In a comparative study assessing the cytotoxic effects of various long-chain amines on cancer cell lines, this compound exhibited notable activity against breast cancer cells, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Hexyl-decanol | C₁₆H₃₄O | Solvent properties; emollient |

| Octyl-dodecanol | C₁₈H₃₈O | Moisturizing; skin-conditioning |

| Cetyl alcohol | C₁₆H₃₄O | Emollient; thickening agent |

Propiedades

IUPAC Name |

2-hexyldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGUXAZWCQVLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571674 | |

| Record name | 2-Hexyldecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62281-05-4 | |

| Record name | 2-Hexyldecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexyldecan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.